molecular formula C11H17NO4 B2768137 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid CAS No. 1258652-53-7

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

Cat. No. B2768137
CAS RN: 1258652-53-7
M. Wt: 227.26
InChI Key: SDTQQTUDFXUEEX-UHFFFAOYSA-N
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Description

“2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid” is a chemical compound with the molecular formula C11H17NO4 . It is used in research and has a molecular weight of 227.26 .


Synthesis Analysis

The synthesis of this compound involves the α-lithiation and carboxylation of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate . The N-Protection of the compound with di-tert-butyl dicarbonate (Boc 2 O) affords a compound which carries two different ester groups, one of which can be selectively hydrolyzed under a basic condition .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3, (H,13,14)/t6-,7-,8-/m1/s1 .


Chemical Reactions Analysis

The compound undergoes a series of reactions during its synthesis. It involves the α-lithiation and carboxylation of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate . The N-Protection of the compound with di-tert-butyl dicarbonate (Boc 2 O) affords a compound which carries two different ester groups, one of which can be selectively hydrolyzed under a basic condition .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.26 . It is a solid at room temperature . The melting point of the compound is between 133 - 134 degrees Celsius .

Scientific Research Applications

  • Synthesis and Stereoselectivity Researchers have explored the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an analog to our compound of interest. They emphasize obtaining pure cis or trans acid and employ optical resolution methods for stereoisomer separation.
  • Enantiomer Synthesis Scientists have investigated the preparation of both enantiomers of cis-(2-aminocyclobutyl)acetic acid, structurally similar to our compound. Efficient synthetic routes were established, highlighting the role of stereoselectivity in creating conformationally restricted analogs.
  • Cyclodimerization Reactions A related compound, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid, was studied for its cyclodimerization behavior. Insights from this research contribute to understanding similar structures.
  • Biochemical Studies In a biochemical context, cis- and trans-4-hydroxycyclohexylacetic acid were identified in the urine of a child with transient tyrosinemia. This highlights their metabolic significance and potential diagnostic value.
  • Application in Fragrance Synthesis Similar compounds have been explored for fragrance synthesis. The preference for cis-isomers due to their stronger odorant properties was noted.
  • Peptide Synthesis The tert-butyloxycarbonyl group in amino acid and peptide derivatives plays a crucial role in peptide synthesis and analysis.

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, compounds with similar structures, such as diazabicyclooctane derivatives, have been found to exhibit prospective β-lactamase inhibition capability .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The compound and its derivatives could potentially be used in the development of new β-lactamase inhibitors . This is an ongoing area of research due to the inherent capability of resistance in bacteria against existing inhibitors .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-7(9(13)14)6-4-8(6)12/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTQQTUDFXUEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

CAS RN

1258652-53-7
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
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